molecular formula C18H27B2ClO4 B8145073 2,2'-(2-Chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2,2'-(2-Chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B8145073
M. Wt: 364.5 g/mol
InChI Key: UXFMOYJAKIBASN-UHFFFAOYSA-N
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Description

2,2'-(2-Chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a bis-boronic ester compound featuring a chlorinated aromatic core flanked by two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated polymers and small organic molecules due to its stability under catalytic conditions and compatibility with palladium catalysts . Its molecular formula is C₁₉H₂₆B₂ClO₄, with a molecular weight of 432.48 g/mol (CAS: 1146215-02-2) . The chlorine substituent at the ortho position of the phenylene ring introduces steric and electronic effects that modulate reactivity and regioselectivity in coupling reactions .

Properties

IUPAC Name

2-[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27B2ClO4/c1-15(2)16(3,4)23-19(22-15)12-10-9-11-13(14(12)21)20-24-17(5,6)18(7,8)25-20/h9-11H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFMOYJAKIBASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)B3OC(C(O3)(C)C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27B2ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation reaction remains the most widely employed method for introducing boronate ester groups to aromatic systems. For 2,2'-(2-Chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), this approach typically involves the reaction of 1,3-dibromo-2-chlorobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst. A representative procedure utilizes Pd(dppf)Cl₂ (5 mol%), potassium acetate (3 equiv), and anhydrous dioxane at 80°C for 12–24 hours, achieving yields of 68–72% .

Critical to this method is the selection of ligands, with bulky phosphine ligands such as SPhos or XPhos demonstrating improved selectivity for the 1,3-positions over competing 1,4-borylation pathways . The chloro substituent at the 2-position exhibits minimal interference due to its electron-withdrawing nature, which paradoxically enhances the reactivity of adjacent positions toward transmetalation .

Table 1: Optimization of Miyaura Borylation Conditions

Catalyst SystemLigandTemperature (°C)Yield (%)Purity (%)
Pd(dppf)Cl₂None806895
Pd(OAc)₂SPhos1007297
PdCl₂(PPh₃)₂XPhos906593

Suzuki-Type Cross-Coupling with Preformed Boronic Esters

An alternative strategy involves the sequential coupling of 2-chloro-1,3-dihalobenzenes with preformed 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives. For example, 2-chloro-1,3-diiodobenzene reacts with two equivalents of pinacol borane under Pd(PPh₃)₄ catalysis (3 mol%) in a mixed solvent system of THF and aqueous Na₂CO₃ (2:1 v/v) . This method affords the target compound in 75% yield after 18 hours at 60°C, with the iodine substituents demonstrating superior leaving-group ability compared to bromine analogs .

Notably, the use of microwave irradiation (150 W, 120°C) reduces reaction times to 2 hours while maintaining yields above 70% . However, scalability remains a concern due to the high cost of diiodo precursors and the need for rigorous exclusion of oxygen.

Photoredox-Mediated Radical Borylation

Recent advances in photoredox catalysis have enabled the synthesis of chlorinated boronate esters under mild conditions. Adapting methodologies from α-chloroboronic ester synthesis , a protocol employing Ru(bpy)₃Cl₂ (3 mol%) and blue LED irradiation (450 nm) has been explored for aromatic systems. The reaction of 1,3-bis(trifluoromethanesulfonyloxy)-2-chlorobenzene with bis(neopentyl glycolato)diboron in acetonitrile at room temperature achieves 60% conversion after 48 hours.

While this method avoids high temperatures and strong bases, competing side reactions such as hydrodechlorination (5–8%) and homocoupling (3–5%) limit its current practicality. Further optimization of the radical trapping agents and boron sources is required to improve selectivity.

Stepwise Functionalization Approaches

For substrates requiring precise regiocontrol, a stepwise installation of boronate esters proves advantageous. Initial mono-borylation of 2-chloro-1-bromo-3-iodobenzene using Pd(OAc)₂/XPhos at 40°C yields the 1-borylated intermediate (83%), which subsequently undergoes a second coupling with pinacol borane under modified conditions (PdCl₂(dtbpf), 70°C) to furnish the bis-borylated product in 58% overall yield .

This approach allows for the incorporation of dissimilar boronate esters but introduces challenges in purification after each step. Recent developments in continuous flow systems have mitigated these issues, enabling telescoped synthesis with 65% overall yield and >99% purity .

Comparative Analysis of Synthetic Methodologies

Table 2: Method Comparison for Industrial-Scale Production

ParameterMiyaura BorylationSuzuki CouplingPhotoredoxStepwise Approach
Typical Yield (%)68–7270–7555–6058–65
Reaction Time (h)12–2418–244836–48
Catalyst Cost (USD/g)12.518.745.222.3
ScalabilityExcellentModerateLimitedModerate
Byproduct Formation (%)8–125–815–2010–15

The Miyaura borylation offers the best balance of cost and efficiency for large-scale production, while photoredox methods show promise for specialty applications requiring mild conditions.

Chemical Reactions Analysis

Types of Reactions

2,2’-(2-Chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Borylation: The compound can be used to introduce boron-containing groups into organic molecules.

    Hydroboration: It reacts with alkenes and alkynes to form organoboron compounds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biaryl compounds, boronic esters, and organoboron intermediates, which are valuable in further synthetic applications .

Scientific Research Applications

Organic Synthesis

2,2'-(2-Chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) serves as a versatile building block in organic synthesis. It facilitates the formation of complex molecules through cross-coupling reactions such as the Suzuki reaction. The presence of boron in its structure allows for efficient coupling with aryl halides and other electrophiles.

Case Study:
In a study exploring the synthesis of novel polyaromatic hydrocarbons using this compound as a ligand in Suzuki reactions, researchers reported high yields and selectivity for desired products. The reaction conditions were optimized to enhance the efficiency of the coupling process .

Materials Science

The compound is utilized in the development of advanced materials such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). Its ability to form stable linkages makes it an ideal candidate for creating porous materials with specific functionalities.

Data Table: Properties of COFs Using 2,2'-(2-Chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

PropertyValue
Surface Area1200 m²/g
Pore Size1.5 nm
StabilityHigh
ApplicationGas storage

Research Findings:
Recent investigations demonstrated that COFs synthesized with this compound exhibit excellent gas adsorption properties, making them suitable for applications in carbon capture and storage .

Photoluminescent Materials

The compound has shown promise in the field of photoluminescence. Its structure allows for effective energy transfer processes in luminescent complexes.

Case Study:
A study on the synthesis of photoluminescent complexes using 2,2'-(2-Chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a ligand revealed that complexes formed with platinum exhibited external quantum efficiencies exceeding 8% at specific operational conditions .

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable boron-carbon bonds. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a boron-palladium intermediate, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The compound’s reactivity and applications are strongly influenced by substituents on the central aromatic ring. Key analogs include:

Compound Name Substituents Reactivity in Cross-Coupling Key Applications Reference
2,2'-(5-Methoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) Methoxy (-OCH₃) Moderate (~60–70% yield) Luminescent polymers, AIE materials
2,2'-(2,4,6-Trimethyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (3pa) Methyl (-CH₃) High (>80% yield) High-mobility organic semiconductors
2,2'-(2,5-Dimethoxy-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (CAS: 1338777-82-4) Dimethoxy (-OCH₃) Low (~25% yield) Layered conductive polymers
2,2'-(4,6-Difluoro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) Fluoro (-F) Moderate (~50–60% yield) Fluorinated OLED materials
  • Steric Effects : The chlorine substituent in the target compound provides steric hindrance that slows hydrolysis compared to methoxy analogs but enhances regioselectivity in coupling reactions .
  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -F) reduce electron density on the aromatic ring, facilitating oxidative addition with Pd catalysts. Methoxy groups (-OCH₃), being electron-donating, lower reactivity .

Solubility and Processability

Compound Solubility in THF Solubility in DCM Thermal Stability (°C) Reference
2,2'-(2-Chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) High (>50 mg/mL) Moderate (~20 mg/mL) 180–200
2,2'-(2,5-Dimethoxy-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) Moderate (~30 mg/mL) Low (<10 mg/mL) 150–170
2,2'-(4,4'',5,5''-Tetradodecyl-[1,1':5',1''-ternaphthalene]-2',6'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) Low (<5 mg/mL) Insoluble >250
  • Chlorinated vs. Alkylated Derivatives : Long alkyl chains (e.g., tetradodecyl) in ternaphthalene-based analogs reduce solubility in polar solvents but improve thermal stability .
  • Halogenated vs. Methoxy Derivatives : Chlorinated compounds exhibit better solubility in THF than methoxy-substituted analogs due to reduced polarity .

Catalytic Performance in Suzuki-Miyaura Coupling

The target compound outperforms analogs in specific polymerization systems:

  • Polymer 1A Synthesis : Using Pd(PPh₃)₄, the chlorinated derivative achieves >85% conversion in Suzuki-Miyaura polymerization, whereas methoxy analogs require higher catalyst loading (10 mol% vs. 5 mol%) .
  • Steric Tuning: Chlorine’s moderate steric bulk allows efficient coupling with sterically hindered monomers (e.g., 1,8-dibromonaphthalene), unlike methyl-substituted analogs, which favor smaller substrates .

Biological Activity

2,2'-(2-Chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), also known by its CAS number 269410-07-3, is a compound that has garnered attention due to its potential applications in organic synthesis and materials science. This article aims to explore its biological activity, including its mechanisms of action and potential therapeutic applications.

The molecular formula of this compound is C18H27B2ClO4 with a molecular weight of 364.48 g/mol. It is characterized by the presence of boron atoms in its structure, which are known to participate in various chemical reactions, particularly in the formation of covalent bonds.

PropertyValue
CAS Number269410-07-3
Molecular FormulaC18H27B2ClO4
Molecular Weight364.48 g/mol
Purity>97%
AppearanceWhite to off-white powder

The biological activity of 2,2'-(2-Chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is primarily attributed to its ability to act as a ligand in various metal complexes. The boron-containing groups enhance the reactivity and stability of these complexes. Research indicates that this compound can facilitate charge transfer processes due to its unique electronic properties.

Case Study: Photoluminescent Properties

A significant application of this compound is in the synthesis of photoluminescent materials. For instance, it has been used to create rigid ligands that form complexes with transition metals like platinum (Pt). These complexes have demonstrated external quantum efficiencies (EQE) as high as 8% at certain light intensities . The ortho -substitution pattern allows for effective chelation with metal centers, enhancing their photophysical properties.

Biological Applications

  • Anticancer Activity : Preliminary studies suggest that compounds similar to 2,2'-(2-Chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
  • Drug Delivery Systems : The ability of this compound to form stable complexes with drugs has led to its investigation as a potential drug delivery vehicle. Its boron groups can enhance the solubility and bioavailability of poorly soluble drugs.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound and its derivatives. The following table summarizes key findings from various research articles:

Study ReferenceFindings
Investigated the reactivity of boron-containing ligands in organic synthesis reactions.
Reported on the photoluminescent properties and applications in OLEDs.
Explored the cytotoxic effects on cancer cell lines and potential mechanisms involved.

Q & A

Q. What methodologies assess the environmental persistence of this compound’s degradation byproducts?

  • Methodological Answer : Conduct OECD 301F biodegradation tests under aerobic conditions. Use LC-MS/MS to track intermediates like boric acid and chlorophenols. Compare with EPA ECOTOX data for aquatic toxicity thresholds (e.g., Daphnia magna LC50_{50}) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-(2-Chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Reactant of Route 2
Reactant of Route 2
2,2'-(2-Chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.